Acridine, 9-(morpholinoamino)-
Description
Overview of the Acridine (B1665455) Core Structure and its Broad Biological Significance
Acridine is a nitrogen-containing heterocyclic organic compound, characterized by a planar tricyclic structure where two benzene (B151609) rings are fused to a central pyridine (B92270) ring. if-pan.krakow.plnih.gov This unique architecture is foundational to its diverse biological activities. The planarity of the acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription processes. if-pan.krakow.plnih.gov This interaction with nucleic acids is a key contributor to the antiseptic and chemotherapeutic properties observed in many acridine derivatives. if-pan.krakow.plnih.gov
The biological significance of the acridine core is extensive, with derivatives demonstrating a wide spectrum of pharmacological effects. These include antibacterial, antimalarial, antiviral, and anticancer activities. nih.govresearchgate.net Furthermore, the fluorescence properties of acridines have made them valuable tools in biomedical research, for example, in cell cycle determination. nih.gov The versatility of the acridine scaffold allows for chemical modifications at various positions, particularly at the C-9 position, which significantly influences the compound's biological profile. researchgate.net
Historical Context of Acridine Derivatives in Medicinal Chemistry and Biomedical Research
The journey of acridine derivatives in science began with their isolation from coal tar in the late 19th century. nih.gov Their initial applications were as dyes, but their medicinal potential was soon recognized. In the early 20th century, compounds like proflavine (B1679165) emerged as important topical antiseptics, especially during the World Wars. nih.gov The development of quinacrine (B1676205) (Atabrine), a 9-aminoacridine (B1665356) derivative, was a significant milestone in the fight against malaria.
The mid-20th century saw the expansion of acridine research into oncology. The discovery that these compounds could interfere with DNA led to the development of synthetic anticancer agents. if-pan.krakow.pl Amsacrine, a 9-anilinoacridine (B1211779) derivative, became a clinically used drug for the treatment of certain types of leukemia. if-pan.krakow.pl This success spurred further investigations into the structure-activity relationships of acridine compounds, with a significant focus on modifying the substituent at the 9-position to enhance efficacy and reduce toxicity. if-pan.krakow.plnih.gov
Rationale for Investigating 9-Substituted Acridine Compounds, with a Focus on 9-(morpholinoamino)acridine
The C-9 position of the acridine ring is highly reactive and serves as a prime site for chemical modification. rsc.org Research has consistently shown that the nature of the substituent at this position is a critical determinant of a derivative's biological activity. nih.govresearchgate.net The introduction of various amino, anilino, and other heterocyclic moieties at the C-9 position has led to the discovery of potent inhibitors of enzymes such as topoisomerases and telomerase, which are crucial for cancer cell survival. researchgate.net
The investigation into 9-substituted acridines is driven by the quest for compounds with improved therapeutic indices—greater efficacy against target cells and lower toxicity to healthy tissues. The rationale for exploring compounds like 9-(morpholinoamino)acridine stems from the desire to understand how different substituents at the 9-position influence factors such as DNA binding affinity, enzyme inhibition, and cellular uptake. The morpholine (B109124) group, a saturated heterocycle, can affect the steric and electronic properties of the acridine derivative. For instance, in a study of the anticancer agent DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), a related compound, morpholin-9-amino-DACA, was found to be inactive, with the shape of the morpholine moiety suggested as a possible reason for the lack of a stable complex formation. if-pan.krakow.pl This highlights the significant impact that a substituent like morpholine can have on the biological activity of an acridine derivative.
Furthermore, studies on the reactivity of 9-substituted acridines have noted that less bulky substituents, such as morpholine, can undergo reactions under specific conditions, indicating that the nature of the C-9 substituent also influences the chemical stability and reactivity of the molecule. clockss.org A specific derivative, Acridine, 9-(morpholinoamino)-, mono(methyl sulfate), has been identified as a compound of interest with potential applications as an antimicrobial agent and in cancer and genetic research. Current time information in Bangalore, IN. These findings underscore the importance of systematically investigating a range of 9-substituted acridines, including 9-(morpholinoamino)acridine, to fully elucidate their therapeutic potential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28846-41-5 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-acridin-9-ylmorpholin-4-amine |
InChI |
InChI=1S/C17H17N3O/c1-3-7-15-13(5-1)17(19-20-9-11-21-12-10-20)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2,(H,18,19) |
InChI Key |
CYZYHGSOAIWPMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Morpholinoamino Acridine and Its Analogs
Established Synthetic Pathways for 9-Substituted Acridines
The synthesis of 9-substituted acridines can be broadly categorized into two main approaches: the initial construction of the acridine (B1665455) ring system, often with the substituent at the 9-position installed concurrently or in a subsequent step, and the direct functionalization of a pre-formed acridine core at the 9-position.
Classical Condensation Reactions for Acridine Synthesis
Several classical named reactions are foundational to the synthesis of the acridine nucleus. These methods typically involve the condensation of aromatic amines with carboxylic acids or their derivatives, followed by cyclization.
Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). wikipedia.orgslideshare.netcambridge.org The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and dehydration to yield the 9-substituted acridine. youtube.com The use of polyphosphoric acid (PPA) can sometimes allow for lower reaction temperatures, albeit with potentially reduced yields. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a versatile method for forming carbon-nitrogen bonds and can be adapted for acridine synthesis. ptfarm.pl This approach typically involves the copper-catalyzed reaction of an o-chlorobenzoic acid with an aniline (B41778) derivative to form an N-arylanthranilic acid. pharmaguideline.com This intermediate is then cyclized, often using a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid, to yield a 9-chloroacridine (B74977) or an acridone (B373769), respectively. The 9-chloroacridine is a key intermediate for further functionalization, while the acridone can be reduced to acridine. The classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper, though modern variations with soluble copper catalysts and ligands have been developed. wikipedia.orgbyjus.comnih.gov
Friedländer Synthesis: The Friedländer synthesis is a widely used method for the preparation of quinolines and can be extended to the synthesis of acridines. nih.gov The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester) in the presence of an acid or base catalyst. wikipedia.orgnih.goveurekaselect.comresearchgate.netorganic-chemistry.org The initial condensation is followed by an intramolecular cyclization and dehydration to form the heterocyclic ring system.
Nucleophilic Substitution Approaches for 9-Functionalization
The 9-position of the acridine ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring. pharmaguideline.com This reactivity is exploited in one of the most common and versatile methods for introducing a wide range of substituents at this position.
The typical strategy involves the synthesis of a 9-chloroacridine intermediate, which is readily prepared by treating an N-arylanthranilic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). pharmaguideline.com The highly reactive 9-chloroacridine can then be subjected to nucleophilic substitution with various nucleophiles, including amines, alcohols, and thiols, to introduce a diverse array of functional groups. For the synthesis of 9-aminoacridine (B1665356) derivatives, 9-chloroacridine is reacted with the desired primary or secondary amine. This reaction is often carried out in a suitable solvent, and in some cases, at elevated temperatures.
Targeted Synthesis of 9-(Morpholinoamino)acridine Derivatives
The synthesis of 9-(morpholinoamino)acridine derivatives leverages the principles of nucleophilic substitution at the 9-position of the acridine core. The design of these molecules is often guided by the desired biological activity, and their characterization relies on a suite of spectroscopic and analytical techniques.
Design Principles for Structural Modifications at the 9-Position
The substituent at the 9-position of the acridine ring plays a crucial role in determining the biological activity of the molecule. The design of new derivatives often focuses on modulating properties such as:
DNA Intercalation and Binding: The planar tricyclic acridine ring system is a classic DNA intercalator. The nature of the substituent at the 9-position can significantly influence the strength and mode of this interaction. Bulky or flexible side chains can affect the orientation of the acridine ring between the DNA base pairs.
Enzyme Inhibition: Many 9-substituted acridines are known to inhibit enzymes such as topoisomerases. The 9-substituent can interact with specific amino acid residues in the enzyme's active site, enhancing the inhibitory potency.
Physicochemical Properties: Modifications at the 9-position can be used to tune the solubility, lipophilicity, and metabolic stability of the compound. For example, the introduction of polar groups can increase water solubility, which can be advantageous for biological applications.
Spectroscopic and Analytical Techniques for Chemical Characterization of Synthesized Compounds
The unambiguous identification and characterization of synthesized 9-(morpholinoamino)acridine derivatives rely on a combination of modern spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. The aromatic protons of the acridine core typically appear in the downfield region (around 7.0-9.0 ppm), while the protons of the morpholino group will have characteristic chemical shifts in the aliphatic region.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the acridine ring and the morpholino substituent are diagnostic. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, confirming the structure of the synthesized compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. nih.govlibretexts.orgwikipedia.org High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netresearchgate.netepa.gov Characteristic absorption bands for C-N, C-O, and aromatic C-H bonds would be expected in the IR spectrum of 9-(morpholinoamino)acridine.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov
Below are interactive tables with typical spectroscopic data for 9-aminoacridine derivatives.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 9-Aminoacridine Derivatives in CDCl₃
| Proton | Chemical Shift Range (ppm) |
| Acridine H1, H8 | 8.0 - 8.3 |
| Acridine H2, H7 | 7.3 - 7.6 |
| Acridine H3, H6 | 7.6 - 7.9 |
| Acridine H4, H5 | 7.9 - 8.2 |
| N-H | Variable, often broad |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 9-Aminoacridine Derivatives in CDCl₃
| Carbon | Chemical Shift Range (ppm) |
| Acridine C9 | 145 - 155 |
| Acridine C4a, C5a | 140 - 150 |
| Acridine C1, C8 | 125 - 130 |
| Acridine C2, C7 | 120 - 125 |
| Acridine C3, C6 | 128 - 132 |
| Acridine C4, C5 | 115 - 120 |
| Acridine C8a, C9a | 120 - 125 |
| Acridine C10a, C11 | 148 - 152 |
Table 3: Typical IR Absorption Bands for 9-Aminoacridine Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1600 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Molecular Hybridization Strategies Involving the Acridine Core
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced biological activity, improved selectivity, or a multi-target profile. The acridine scaffold is a popular component in such strategies due to its well-established DNA intercalating properties and other biological activities.
Acridine-Peptide Conjugates: The conjugation of acridines to peptides can lead to hybrid molecules with enhanced affinity and specificity for nucleic acid targets. nih.govnih.govacs.org The peptide moiety can be designed to recognize specific DNA or RNA sequences, thereby directing the acridine intercalator to a particular site. The synthesis of these conjugates often involves solid-phase peptide synthesis followed by the coupling of the acridine moiety to the peptide.
Acridine-Polyamine Conjugates: Polyamines are known to interact with the phosphate (B84403) backbone of DNA. Linking an acridine to a polyamine chain can create a bifunctional molecule that both intercalates and binds to the minor groove of DNA, leading to enhanced DNA binding affinity. internationalscholarsjournals.com
Acridine Hybrids with Other Heterocycles: The acridine core has been hybridized with a variety of other heterocyclic systems, such as piperazine, isoxazole, and azirine, to create novel compounds with a range of biological activities. nih.govnih.gov These hybrid molecules may exhibit synergistic effects or possess entirely new pharmacological profiles compared to their individual components. The synthetic strategies for these hybrids typically involve linking the two heterocyclic moieties through a suitable spacer.
Based on a comprehensive search of available scientific literature, there is no specific research data for the compound “Acridine, 9-(morpholinoamino)-” corresponding to the detailed outline provided. The existing research on acridine derivatives focuses extensively on related compounds such as 9-aminoacridine (9AA) and other substituted acridines.
Therefore, it is not possible to generate an article that focuses solely on the molecular interaction mechanisms of “Acridine, 9-(morpholinoamino)-” as requested. The specific energetic, thermodynamic, conformational, and enzymatic interaction data required to populate the requested sections and subsections for this particular compound are not present in the search results.
To fulfill the user's request, targeted research on "Acridine, 9-(morpholinoamino)-" would need to be conducted to determine its specific biochemical and molecular interaction profile. Without such primary data, any attempt to create the requested article would involve extrapolating from other, different compounds, which would violate the explicit instructions to focus solely on "Acridine, 9-(morpholinoamino)-".
LACK OF SPECIFIC DATA FOR 9-(MORPHOLINOAMINO)ACRIDINE
Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound "Acridine, 9-(morpholinoamino)-" concerning its molecular interaction mechanisms, specifically its enzymatic inhibition profiles for topoisomerase and cholinesterase enzymes.
The performed searches for this exact compound, including searches using its CAS Registry Number (3778-66-3), did not yield any studies detailing its effects on:
Topoisomerase I
Topoisomerase II
Acetylcholinesterase
Butyrylcholinesterase
While the broader class of acridine derivatives has been investigated for such inhibitory activities, the strict focus on "Acridine, 9-(morpholinoamino)-" as per the instructions means that no scientifically accurate content can be generated for the requested outline. Information on other acridine compounds cannot be substituted, as the enzymatic inhibition profiles are highly specific to the molecular structure of each individual compound.
Therefore, the requested article focusing solely on the enzymatic inhibition mechanisms of "Acridine, 9-(morpholinoamino)-" cannot be produced at this time due to an absence of relevant research data in the public domain.
Molecular Interaction Mechanisms of 9 Morpholinoamino Acridine
Enzymatic Inhibition Profiles
Kinase Enzyme Inhibition
The acridine (B1665455) scaffold is a well-established pharmacophore known to interfere with various metabolic processes, including the inhibition of protein kinases. nih.gov Derivatives of 9-aminoacridine (B1665356), a class to which 9-(morpholinoamino)acridine belongs, have been a significant focus of research for developing novel kinase inhibitors.
While the broader class of acridine derivatives is recognized for protein kinase inhibition, specific data detailing the direct inhibitory activity of 9-(morpholinoamino)acridine on Src family kinases and MEK kinases is not extensively documented in readily available literature. nih.gov The MAPK/ERK pathway, which includes MEK1/2 as critical components, is a key signaling cascade regulating cellular proliferation and survival, and its dysregulation is implicated in numerous cancers. nih.gov MEK inhibitors, which are often allosteric and non-ATP-competitive, have been developed as cancer therapeutics. mdpi.commdpi.com Similarly, Src kinases are non-receptor tyrosine kinases that play a role in various cellular signaling pathways promoting cell division and growth, making them another important target in oncology. d-nb.info The general ability of acridines to act as kinase inhibitors suggests a potential for interaction, but targeted studies on 9-(morpholinoamino)acridine are required for confirmation.
Acridine analogs have been identified as potent inhibitors of several serine/threonine kinases, including Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2). nih.govnih.gov Haspin kinase activity is crucial for the normal progression of mitosis, and it is highly expressed in proliferating cells, making it a therapeutic target. nih.gov A high-throughput screening of approximately 140,000 compounds identified an acridine analog as a potent Haspin kinase inhibitor. nih.govnih.gov Further profiling revealed that this compound also potently inhibited DYRK2. nih.gov
The DYRK (Dual-specificity Tyrosine-regulated Kinases) family, which includes DYRK1A, and the closely related CDC2-like kinases (CLKs), such as CLK1 and CLK4, are implicated in the pathogenesis of several diseases. google.comrsc.org Structure-activity relationship (SAR) studies on acridine derivatives have shown that several structural features are necessary for both Haspin and DYRK2 inhibition. These include the tricyclic aromatic acridine core and the nature of the linker and substituents at the 9-position. nih.gov While many similarities exist in the SAR for inhibiting Haspin and DYRK2, specific structural differences have been exploited to generate analogs with high selectivity for one kinase over the other. nih.govnih.gov For instance, one study developed a potent Haspin kinase inhibitor with an IC50 < 60 nM and 180-fold selectivity over DYRK2, as well as a moderately potent DYRK2 inhibitor (IC50 < 400 nM) with 5.4-fold selectivity over Haspin. nih.gov
Table 1: Inhibitory Activity of Acridine Analogs against Haspin and DYRK2 Kinases
| Compound ID | Target Kinase | IC50 Value | Selectivity |
|---|---|---|---|
| 33 | Haspin | < 60 nM | 180-fold over DYRK2 |
| 41 | DYRK2 | < 400 nM | 5.4-fold over Haspin |
Data sourced from studies on acridine analogs. nih.gov
Inhibition of Trypanothione (B104310) Reductase
A series of 9-aminoacridine derivatives have been studied as inhibitors of trypanothione reductase (TR), an essential enzyme for the redox homeostasis of trypanosomatid parasites like Trypanosoma cruzi. nih.govacs.org This enzyme is a validated drug target as it is vital for parasite survival and is absent in the human host. nih.gov
Kinetic studies have shown that 9-aminoacridines act as competitive inhibitors of TR, with apparent Ki values ranging from 5 to 43 μM. nih.govacs.orgresearchgate.net The most effective inhibitors in this class typically feature the methoxy (B1213986) and chlorine substituents characteristic of the drug mepacrine, combined with specific side chains at the C9 position. nih.govacs.org Detailed kinetic analyses suggest a complex binding mechanism where more than one inhibitor molecule can bind to the enzyme. nih.govacs.org
Molecular docking studies have provided insights into the binding modes of 9-aminoacridine derivatives to TR from Leishmania infantum. These studies predict a unique binding mode at the FAD binding domain, with a conserved hydrogen bonding pattern involving residues Thr335, Lys60, and His461. nih.gov This interaction suggests a strategy for designing potent inhibitors that could compete with FAD binding during the enzyme's synthesis. nih.gov Binding of 9-aminoacridine derivatives has also been reported at the enzyme's Z site. nih.gov
Interaction with Other Biological Targets
Telomerase and Telomeric DNA Interactions
Acridine derivatives are known to interact with telomeric DNA and inhibit the enzyme telomerase, which is crucial for maintaining telomere length and is overexpressed in a majority of tumors. nih.govjlu.edu.cn The G-rich single-stranded overhang of human telomeric DNA can fold into a four-stranded structure known as a G-quadruplex. nih.gov Compounds that can bind to and stabilize these G-quadruplex structures are of significant interest as potential anticancer agents.
Studies on various 9-aminoacridine derivatives have demonstrated their interaction with DNA. nih.gov The planar acridine ring system allows these molecules to intercalate between DNA base pairs, a primary mechanism of their biological activity. nih.gov Specifically, certain derivatives have been shown to bind to and stabilize G-quadruplex structures in human telomeric DNA. jlu.edu.cn This stabilization can interfere with the proper functioning of telomeres and inhibit the activity of telomerase. For example, one study found that a terpyridine-modified coumarin (B35378) derivative, which shares structural similarities with functionalized acridines, could stabilize telomeric G-quadruplexes and inhibit 88.7% of telomerase activity at a concentration of 8 µmol/L. jlu.edu.cn
Inhibition of β-Amyloid Self-Aggregation
Derivatives of 9-aminoacridine have been investigated for their potential to inhibit the self-aggregation of β-amyloid (Aβ) peptides, a key pathological event in Alzheimer's disease. frontiersin.orgnih.gov The accumulation of Aβ fibrils into plaques is a hallmark of the disease.
Studies on 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines have demonstrated their ability to interfere with the self-aggregation of Aβ42. nih.gov The inhibitory activity was found to be dependent on the structure of both the acridine moiety and the substituents at the phosphorus atom. frontiersin.org Dihydroacridine derivatives with aryl substituents in the phosphoryl moiety were particularly effective. The most active compounds, a dibenzyloxy derivative and its diphenethyl bioisostere, inhibited Aβ42 self-aggregation by 58.9% ± 4.7% and 46.9% ± 4.2%, respectively. nih.gov
Table 2: Inhibition of β-Amyloid (Aβ42) Self-Aggregation by Dihydroacridine Derivatives
| Derivative Type | % Inhibition of Aβ42 Aggregation |
|---|---|
| Dibenzyloxy derivative (1d) | 58.9 ± 4.7% |
| Diphenethyl derivative (1e) | 46.9 ± 4.2% |
Data reflects the activity of specific 9-phosphoryl-9,10-dihydroacridine derivatives. nih.gov
In addition to inhibiting aggregation, many acridine derivatives also target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the cholinergic deficit observed in Alzheimer's disease. nih.govsemanticscholar.orgresearchgate.net
Modulation of Transcription Factor Activity (e.g., p53, NF-κB)
There is no specific information available in the reviewed scientific literature regarding the modulation of transcription factors p53 and NF-κB by Acridine, 9-(morpholinoamino)-. Research on other 9-aminoacridine derivatives has suggested potential interactions with these pathways, but these findings cannot be directly attributed to the morpholinoamino variant.
Cellular Pathway Modulation
Induction of Apoptosis Mechanisms
Detailed studies elucidating the mechanisms by which Acridine, 9-(morpholinoamino)- may induce apoptosis are not present in the available scientific record. While other acridine compounds have been shown to trigger programmed cell death through various cellular signaling cascades, the specific action of this compound remains uninvestigated.
Modulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production
The effect of Acridine, 9-(morpholinoamino)- on the cellular production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) has not been documented in published research. The potential for this compound to act as either an antioxidant or a pro-oxidant is unknown.
Structure Activity Relationship Sar and Computational Studies of 9 Morpholinoamino Acridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for identifying the physicochemical properties of a series of compounds that are critical for their biological activity. For acridine (B1665455) derivatives, QSAR models have been developed to correlate structural features with activities such as antitumor efficacy and DNA binding. nih.gov
A comparative QSAR analysis of 9-anilinoacridines, a class structurally related to 9-(morpholinoamino)acridine, has revealed the importance of electronic and steric parameters in their antitumor activity against L1210 leukemia. nih.gov These studies consistently highlight the significance of electron-releasing substituents, which generally enhance biological activity. nih.gov The models derived often incorporate steric terms, suggesting that the interaction is not merely with DNA but likely involves a protein receptor, such as topoisomerase. nih.gov For instance, a 3D-QSAR study on oxazine-substituted 9-anilinoacridines identified that specific substitutions could enhance antitumor activity, with several compounds showing significant cytotoxicity against Dalton's lymphoma ascites (DLA) cells. ijpsonline.comijpsonline.com
Similarly, a QSAR analysis of 9-(pyridin-2'-yl)-aminoacridines indicated that electron-withdrawing groups on the pyridine (B92270) ring promoted interaction with double-stranded DNA. nih.gov These studies underscore the utility of QSAR in efficiently designing bioactive compounds and generalizing the understanding of chemical-biological interactions. nih.gov
Table 1: Key Findings from QSAR Studies of Acridine Derivatives
| Acridine Series | Key Finding | Implication for SAR | Reference |
|---|---|---|---|
| 9-Anilinoacridines | Importance of electron-releasing substituents and steric factors. | Activity is influenced by electronic properties and interaction with a protein receptor. | nih.gov |
| Oxazine substituted 9-anilinoacridines | Specific substitutions led to potent cytotoxicity against DLA cells. | The nature and position of substituents on the anilino ring are crucial for antitumor activity. | ijpsonline.comijpsonline.com |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between a ligand, such as a 9-(morpholinoamino)acridine derivative, and its biological target at an atomic level. These methods are crucial for understanding the mechanism of action and for designing new, more effective therapeutic agents. nih.govnih.gov
Molecular docking is widely employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is instrumental in identifying potential drug candidates by screening virtual libraries of compounds and ranking them based on their predicted binding affinity, often expressed as a docking score. ijper.org For acridine derivatives, a primary target is the DNA-topoisomerase complex. ijper.orgjscimedcentral.com
Docking studies on various 9-aminoacridine (B1665356) derivatives have successfully predicted their intercalative binding mode into DNA base pairs, which is a key step in poisoning topoisomerase II activity. ijper.orgjscimedcentral.com For example, in a study of oxazine-substituted 9-anilinoacridines, several compounds exhibited good binding affinity with Glide scores ranging from -5.7 to -8.06, which were superior to the standard drug ledacrine (-5.24). ijper.org Similarly, N-Phenyl pyrazole (B372694) substituted 9-anilinoacridines showed favorable Glide scores between -5.58 and -7.78. jscimedcentral.com These computational predictions help to rationalize the observed biological activities and guide further structural modifications to enhance potency. ijper.org
Following the prediction of a binding pose by molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-receptor complex. MD simulations track the movements of atoms over time, offering insights into the stability of the complex and the nature of the intermolecular interactions. nih.gov
For 9-phosphorylated acridine derivatives, MD simulations were used to study their complex with butyrylcholinesterase (BChE). nih.gov The simulations revealed that the ligand could reorient within the active site gorge and that its interactions were often mediated by bridging water molecules. nih.gov Specifically, a water-mediated interaction was observed between the acridine fragment and the main chain oxygen atom of Trp82. nih.gov Such detailed atomic-level information is critical for understanding the precise mechanism of inhibition and for designing derivatives with improved binding characteristics. nih.gov These simulations confirmed that interactions predicted by docking, such as those with key amino acid residues like Thr120, are maintained dynamically. nih.gov
Quantum-Chemical Calculations and Theoretical Modeling
Quantum-chemical calculations provide deep insights into the electronic structure, stability, and reactivity of molecules. These theoretical methods are used to explain experimental observations and to predict properties of novel acridine derivatives. nih.gov
Methods like Density Functional Theory (DFT), using functionals such as PBE0 and CAM-B3LYP, have been employed to perform conformational analysis and optimize the geometries of 9-substituted acridines. nih.gov Such calculations were used to study 9-phosphorylacridines, helping to explain their antioxidant activity. The results showed that these acridines were almost inactive as antioxidants, a feature that was well-explained by the quantum-chemical calculations. nih.gov
Theoretical modeling can also be used to analyze structural parameters like bond lengths and dihedral angles, providing insights into molecular stability. For instance, a computational analysis of aza-acridine derivatives supported their stability under hydrolytic conditions by examining parameters related to the planarity and aromaticity of the ring system. mdpi.com These computational approaches are valuable for understanding the fundamental physicochemical properties that underpin the biological activity of acridine compounds.
Cheminformatics and Machine Learning Applications in Acridine Research
Cheminformatics and machine learning (ML) are transforming the field of drug discovery by enabling the analysis of vast chemical and biological datasets. neovarsity.org These approaches are increasingly applied to acridine research to accelerate the identification and optimization of lead compounds. nih.gov
Cheminformatics tools are used for virtual screening of compound libraries, data mining to identify patterns in large datasets, and predicting pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). neovarsity.orgazolifesciences.com For example, in silico ADMET screening of novel oxazine-substituted 9-anilinoacridines predicted that the designed compounds had properties within recommended values, with many showing a high percentage of human oral absorption. ijper.org
Machine learning, particularly deep learning, utilizes complex neural networks to create predictive models from experimental data. nih.gov These models can predict a wide range of properties, from biological activity and target binding affinity to chemical reactivity. nih.govcam.ac.uk In the broader context of drug discovery, ML models like graph neural networks are used to predict the properties of large numbers of molecules, overcoming the challenge of physically testing every potential candidate. astrazeneca.comnih.gov By integrating ML, researchers can better navigate the vast chemical space of possible acridine derivatives to identify candidates with the desired therapeutic effects and safety profiles. astrazeneca.comeuropa.eu
Spectroscopic and Biophysical Characterization of 9 Morpholinoamino Acridine Interactions
Fluorescence Spectroscopy Applications
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of fluorescent molecules, known as fluorophores, to macromolecules. Acridine (B1665455) derivatives are well-suited for such studies due to their intrinsic fluorescence.
The interaction of N-substituted acridine-9-amines with calf thymus DNA (CT-DNA) can be effectively monitored by observing changes in their fluorescence properties. nih.gov When these compounds intercalate into the DNA double helix, a significant decrease in their fluorescence emission intensity is often observed. nih.gov This phenomenon, known as fluorescence quenching, occurs because the DNA base pairs provide a non-radiative decay pathway for the excited state of the acridine fluorophore. The quenching of fluorescence is a strong indicator of a close association between the acridine derivative and the DNA molecule.
Studies on various acridine derivatives, such as acridine orange and proflavine (B1679165), have demonstrated that the degree of quenching can be dependent on the ratio of DNA base pairs to the dye molecule (P/D ratio). nih.gov The binding process is often static in nature, meaning a stable, non-fluorescent ground-state complex is formed between the dye and the DNA. researchgate.net These fluorescence titration experiments allow for the calculation of binding constants, which quantify the affinity of the compound for DNA. nih.gov
The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that characterize the behavior of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. For acridine derivatives, both the quantum yield and the fluorescence lifetime have been shown to change upon interaction with DNA. nih.govnih.gov
For instance, studies with acridine orange have shown that both its quantum yield and lifetime increase as the ratio of DNA to dye increases. nih.gov In contrast, the relationship for proflavine is not parallel, with the lifetime showing a minimum at a P/D ratio of around 10. nih.gov The measurement of these parameters provides deeper insight into the local environment of the bound acridine molecule and the dynamics of the interaction. nih.gov Changes in these values can indicate alterations in the conformational flexibility of the acridine derivative upon binding and the extent of its protection from solvent-induced quenching. mdpi.com
The ability of acridine derivatives to intercalate into nucleic acids and exhibit strong fluorescence makes them valuable candidates for the development of fluorescent probes. nih.govresearchgate.net These probes can be used for the real-time visualization of molecular events within cells, contributing to pharmacological research and diagnostics. nih.gov The unique spectral properties of acridines, where their fluorescence can be influenced by their binding target (like DNA or RNA), allow for the differentiation of cellular structures and states. nih.govmdpi.com For example, acridine-based probes can be designed to selectively detect specific sequences of DNA or to report on changes in the cellular environment. The development of such tools is an indispensable technique in biological research, enabling the study of disease pathogenesis and the evaluation of drug mechanisms. nih.govresearchgate.net
UV-Visible Absorption Spectroscopy for Ligand-Target Interaction Analysis
UV-Visible absorption spectroscopy is a fundamental technique used to confirm the formation of a complex between a ligand and its target. When an acridine derivative interacts with DNA, characteristic changes in its absorption spectrum are typically observed. nih.gov The most common spectral changes are hypochromism, a decrease in the molar absorptivity, and a bathochromic shift (or red shift), which is a shift of the absorption maximum to a longer wavelength. nih.govmdpi.com
These spectral changes are indicative of an intercalation binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. mdpi.com This insertion leads to electronic interactions between the π-orbitals of the acridine ring and the DNA bases, altering the electronic transition energies. researchgate.net By titrating the acridine compound with increasing concentrations of DNA and monitoring the changes in absorbance, one can calculate the intrinsic binding constant (Kb), which reflects the affinity of the ligand for the DNA. researchgate.netmdpi.com For various acridine derivatives, these binding constants have been determined to be in the range of 103 to 106 M-1. nih.govnih.govresearchgate.net
Table 1: DNA Binding Constants for Selected Acridine Derivatives
| Compound Type | Binding Constant (Kb) in M-1 | Reference |
|---|---|---|
| N-substituted acridine-9-amines | log(KA) range 2.59 to 5.50 | nih.gov |
| 3,9-disubstituted acridines | 2.81–9.03 × 104 | nih.gov |
| OY25 (Acridine Derivative) | 4.96 × 103 | researchgate.net |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for a complete thermodynamic characterization of the interaction between a ligand and its target molecule. uri.edu By measuring the heat change upon the stepwise addition of the ligand to a solution containing the target (e.g., DNA), ITC can determine the binding affinity (KA), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction in a single experiment. nih.gov
From these parameters, the Gibbs free energy change (ΔG) can be calculated, which indicates the spontaneity of the binding process. For N-substituted acridine-9-amines binding to DNA, ITC measurements have shown that the complex formation is an enthalpy-driven process. nih.gov The negative enthalpy values suggest the formation of favorable interactions like hydrogen bonds and van der Waals forces, while the entropy term can be either favorable or unfavorable depending on factors like conformational changes and solvent rearrangement. nih.govmdpi.com The thermodynamic signature obtained from ITC provides crucial insights into the molecular forces that drive the binding of 9-(morpholinoamino)acridine to its biological target. nih.gov
Table 2: Thermodynamic Parameters for Acridine-9-Amine Derivatives Binding to CT-DNA
| Thermodynamic Parameter | Value Range | Reference |
|---|---|---|
| Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol-1 | nih.gov |
| Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol-1 | nih.gov |
Advanced Spectroscopic Techniques (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. DNA is a chiral molecule, and its CD spectrum is sensitive to its conformation. When a small molecule like an acridine derivative binds to DNA, it can induce conformational changes in the DNA double helix, which are reflected in the CD spectrum. nih.govnih.gov
Studies on 3,9-disubstituted acridines have utilized CD spectroscopy to probe their interaction with DNA. nih.gov Changes in the characteristic CD bands of DNA, such as the positive band around 275 nm (related to base stacking) and the negative band around 245 nm (related to helicity), can provide evidence for the binding mode. For example, an increase in the intensity of these bands can suggest the stabilization of the B-form of DNA, which is consistent with an intercalative binding mode. Furthermore, an induced CD signal in the absorption region of the achiral acridine molecule upon binding to the chiral DNA provides strong evidence for the formation of a tightly bound complex. nih.gov
Preclinical Investigation of Biological Activities of 9 Morpholinoamino Acridine
Antimicrobial Efficacy in In Vitro and Ex Vivo Models
Antimalarial Activity against Parasitic StrainsSpecific studies detailing the antimalarial activity of 9-(morpholinoamino)acridine against parasitic strains are not present in the available search results.
Due to the constraints of focusing solely on the specified compound, a detailed article with data tables as requested cannot be generated.
Antileishmanial Activity against Parasitic Strains (e.g., Leishmania infantum, L. amazonensis)
Acridine (B1665455) derivatives have been identified as a promising class of heterocyclic compounds with significant antileishmanial potential. nih.gov Research into this scaffold is driven by the urgent need for new therapies against leishmaniasis, a neglected tropical disease for which current treatments are hampered by toxicity and affordability issues. nih.gov
Studies have explored various 9-substituted acridine derivatives for their efficacy against different Leishmania species. For instance, a series of acridone (B373769)–benzothiazole hybrids were evaluated for their in vitro activity against Leishmania infantum. The biological activity of these compounds was found to be highly dependent on the substitution pattern on the acridine core. While some derivatives showed low activity against the promastigote stage, they were considerably more effective against the intracellular amastigote form, which resides within host macrophages. nih.gov
Similarly, the activity of various compounds has been tested against Leishmania amazonensis. For example, 4,8-dimethoxynaphthalenyl chalcones have demonstrated efficacy against both promastigote and amastigote forms of L. amazonensis. mdpi.com Another study on morolic acid also showed potent inhibition of L. amazonensis promastigote and axenic amastigote growth forms. mdpi.com While these are not direct derivatives of 9-(morpholinoamino)acridine, the findings underscore the broad investigation into compounds that can combat various Leishmania species. The general antileishmanial activity of the broader acridine class suggests that derivatives like 9-(morpholinoamino)acridine could be viable candidates for further investigation. nih.govnih.gov
Antileishmanial Activity of Acridine Derivatives and Other Compounds
| Compound Class | Target Parasite | Target Stage | Observed Activity | Reference |
|---|---|---|---|---|
| Acridone–benzothiazole hybrids | Leishmania infantum | Amastigotes | Demonstrated notable effectiveness against the intracellular amastigote stage. | nih.gov |
| Morolic Acid | Leishmania amazonensis | Promastigotes & Axenic Amastigotes | IC50 values of 1.13 µM (promastigotes) and 2.74 µM (axenic amastigotes). | mdpi.com |
| 4,8-dimethoxynaphthalenyl chalcones | Leishmania amazonensis | Promastigotes & Amastigotes | A lead compound showed an IC50 of 3.3 µM against promastigotes and reduced the number of infected macrophages. | mdpi.com |
Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis)
The rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis has intensified the search for novel antimicrobial agents. nih.gov Acridine derivatives have emerged as a class of compounds with potential for development into new anti-tuberculosis (TB) drugs.
Research on synthetic acridine alkaloids, such as acridine-9-carboraldehyde, has shown activity against both susceptible and multidrug-resistant clinical isolates of M. tuberculosis. fortunejournals.com In one study, a series of novel polycyclic amines, a class which can include acridine structures, were evaluated for their antimycobacterial properties. The most potent compound in this series demonstrated a minimum inhibitory concentration (MIC99) of 9.6 μM against M. tuberculosis H37Rv. nih.gov The mechanism of action for the most active compounds was identified as the inhibition of cell wall synthesis. nih.gov
These findings indicate that the acridine scaffold is a viable starting point for the development of new agents to combat tuberculosis, including strains that are resistant to current first- and second-line drugs. fortunejournals.com
Anti-Mycobacterial Activity of Acridine-Related Compounds
| Compound/Class | Target Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Polycyclic Amine (Lead Compound) | M. tuberculosis H37Rv | MIC99 | 9.6 μM | nih.gov |
| Acridine-9-carboraldehyde | Susceptible & MDR M. tuberculosis | Activity | Active against both susceptible and resistant clinical isolates. | fortunejournals.com |
Inhibition of Biofilm Formation
Biofilm formation by pathogenic microbes is a significant cause of persistent infections and increased resistance to antimicrobial therapies. mdpi.com Consequently, agents that can inhibit biofilm formation are of great therapeutic interest. Acridine derivatives have been investigated for such properties, particularly in the context of fungal infections.
Targeting virulence factors, such as the ability to form biofilms, represents a promising alternative to traditional antifungal agents that kill or inhibit the growth of fungal cells. mdpi.com Acridine derivatives that can block morphological transformation or the development of biofilms are considered an interesting group of antifungal compounds. mdpi.com For example, studies on branched peptides decorated with acridine moieties have shown potent antimicrobial activity, including the ability to significantly inhibit biofilm formation by Candida albicans. nih.gov These acridine-peptide conjugates were found to be more effective than the antifungal drug miconazole in preventing biofilm development. nih.gov
The mechanism behind this activity can involve the disruption of the protective polysaccharide barrier of the biofilm. frontiersin.org The ability of acridine-based compounds to interfere with biofilm integrity highlights their potential as alternative or adjunctive therapies for difficult-to-treat, biofilm-associated infections. mdpi.comfrontiersin.org
Synergistic Effects with Established Antimicrobial Agents
A key strategy to combat antimicrobial resistance is the use of combination therapies where a new agent enhances the efficacy of an existing drug. Acridine derivatives have demonstrated significant potential in this area, showing synergistic effects with established antimicrobial agents against both bacteria and mycobacteria.
For example, 9-aminoacridine (B1665356) (9-AA) was found to act synergistically with rifampin against multidrug-resistant Klebsiella pneumoniae. nih.gov This combination not only proved effective in vitro and in vivo but also reduced the ability of rifampin to induce resistance. nih.gov
In the context of tuberculosis, synthetic acridine alkaloids have shown synergistic activity with first- and second-line anti-TB drugs. Acridine-9-carboraldehyde, when combined with rifampicin or levofloxacin, demonstrated a synergistic effect on both sensitive and resistant strains of M. tuberculosis. fortunejournals.com The combination reduced the minimum inhibitory concentrations of the conventional drugs, suggesting that acridines could be used to restore the effectiveness of existing treatments. fortunejournals.com Furthermore, certain polycyclic amines have shown synergistic activity with spectinomycin, pointing to a possible mechanism of efflux pump inhibition. nih.gov
Synergistic Effects of Acridine Derivatives
| Acridine Derivative | Partner Drug | Target Organism | Observed Effect | Reference |
|---|---|---|---|---|
| 9-Aminoacridine (9-AA) | Rifampin | Klebsiella pneumoniae (MDR) | Synergistic antimicrobial activity; reduced resistance induction. | nih.gov |
| Acridine-9-carboraldehyde | Rifampicin & Levofloxacin | M. tuberculosis (Susceptible & MDR) | Synergistic activity with a fractional inhibitory concentration index (FICI) of ≤ 0.5. | fortunejournals.com |
| Polycyclic Amines | Spectinomycin | M. tuberculosis | Synergistic activity, suggesting efflux pump inhibition. | nih.gov |
Preclinical Evaluation in Animal Models
Efficacy in Murine Tumor Models (e.g., Mammary Adenocarcinoma, Melanoma, Lung Carcinoma, Leukemia)
The acridine scaffold is a well-established pharmacophore in oncology, with its DNA-intercalating properties making it a foundation for the design of antitumor drugs. frontiersin.org Derivatives of 9-aminoacridine have been evaluated in various murine tumor models, demonstrating notable efficacy.
Mammary Adenocarcinoma: A 9-aminoacridine derivative, ACS-AZ, was evaluated in a murine model of Ehrlich ascites carcinoma, a spontaneous mammary adenocarcinoma. frontiersin.org Following a 7-day treatment, the compound significantly reduced tumor cell viability and the density of peritumoral microvessels, suggesting an antiangiogenic action. frontiersin.orgnih.gov
Melanoma: The efficacy of novel anti-melanoma compounds has been demonstrated in A375 cell line-derived xenograft models in nude mice. mdpi.com Treatment with these leads resulted in the cessation of tumor growth, which was associated with blocked cell proliferation and the induction of apoptosis. mdpi.com Other studies have also used murine melanoma models to test the efficacy of combining therapies, such as αvβ3-integrin inhibitors with anti-PD1 antibodies, leading to reduced tumor growth and extended survival. nih.gov
Lung Carcinoma: Substituted 9-aminoacridine derivatives have been assessed for their ability to inhibit proliferation in small cell lung cancer (SCLC). nih.gov The results indicated effective inhibition of cellular proliferation with EC50 values in the low micromolar range. nih.gov Orthotopic models using murine lung adenocarcinoma cell lines are also commonly employed to simulate human non-small cell lung cancer for testing novel therapies. mdpi.commdpi.com
Leukemia: The prototypical acridine anticancer agent is amsacrine, which was the first synthetic topoisomerase II poison approved for clinical use in the treatment of leukemia and lymphoma. frontiersin.orgnih.gov This historical success provides a strong basis for the continued exploration of new acridine derivatives for hematological malignancies.
In Vivo Studies on Antimicrobial Efficacy
The promising in vitro antimicrobial and synergistic activities of acridine derivatives have been translated into in vivo models. Studies have demonstrated the real-world potential of these compounds to treat infections in a living system.
A key example is the combination of 9-aminoacridine (9-AA) with rifampin for treating infections caused by multidrug-resistant K. pneumoniae. The combination of 9-AA or a liposomal formulation of 9-AA with rifampin possessed effective antimicrobial activity in vivo without detected toxicity. nih.gov This demonstrates that acridine derivatives can be formulated and administered in a way that is effective in a preclinical animal model, supporting their potential development as either standalone antimicrobial agents or as adjuvants to existing antibiotics. nih.gov
Other Preclinical Therapeutic Potentials
Research into 9-substituted acridine derivatives has uncovered a range of biological activities beyond their primary applications, suggesting potential therapeutic uses in several other disease contexts. These investigations have explored the compound class's effects on neurodegenerative diseases, its capacity to counteract oxidative stress, and its potential role in pain management.
The acridine scaffold is a key feature in compounds investigated for Alzheimer's disease (AD) treatment. researchgate.net The therapeutic strategy for AD often involves a multi-target approach, focusing on key pathological markers of the disease, such as the aggregation of β-amyloid (Aβ) peptides and the dysregulation of cholinesterase enzymes. researchgate.netnih.gov
Amyloid Aggregation Inhibition: The self-assembly of Aβ peptides into insoluble amyloid fibrils is a central event in the pathology of Alzheimer's disease. plos.orgnih.gov Acridine derivatives have been studied for their ability to interfere with this process. Studies on various 9-substituted acridines have shown that these molecules can inhibit the formation of amyloid aggregates and may also depolymerize existing fibrils. plos.orgnih.gov The planar structure of the acridine core is thought to play a significant role in its anti-amyloid activity. plos.org For instance, certain 9-phosphoryl-9,10-dihydroacridines have demonstrated significant inhibition of Aβ42 self-aggregation. nih.govmdpi.com The effectiveness of these derivatives is influenced by the nature of the substituents on the acridine ring system. nih.gov
Table 1: Inhibition of Aβ42 Self-Aggregation by Acridine Derivatives
| Compound Class | Substituent Group | Inhibition Percentage (%) |
| Dihydroacridines | Dibenzyloxy | 58.9 ± 4.7 |
| Dihydroacridines | Diphenethyl | 46.9 ± 4.2 |
This table presents data on the ability of specific dihydroacridine derivatives to inhibit the self-aggregation of the Aβ42 peptide, a key process in Alzheimer's disease pathology. mdpi.com
Cholinesterase Modulation: A deficiency in the neurotransmitter acetylcholine is another hallmark of AD, linked to cognitive decline. nih.gov Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. researchgate.netnih.gov Acridine derivatives have a long history in this area, with Tacrine (9-amino-1,2,3,4-tetrahydroacridine) being the first cholinesterase inhibitor approved for AD treatment. nih.gov Subsequent research has explored a wide array of 9-substituted acridines for their ability to inhibit both AChE and BChE. nih.govresearchgate.net Studies have found that derivatives of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine can effectively inhibit both enzymes. researchgate.net Similarly, certain 9-phosphoryl-9,10-dihydroacridines have been identified as potent inhibitors of BChE while showing weaker activity against AChE. mdpi.com
Table 2: Cholinesterase Inhibition by Acridine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) |
| Dihydroacridine Derivative 1d | BChE | 2.90 ± 0.23 |
| Dihydroacridine Derivative 1e | BChE | 3.22 ± 0.25 |
| Acridine Derivative 2d | BChE | 6.90 ± 0.55 |
IC50 represents the half-maximal inhibitory concentration. This table shows the potency of selected acridine derivatives against Butyrylcholinesterase (BChE). mdpi.com
Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, disease-causing isoform (PrPSc). plos.orgresearchgate.net The tricyclic structure of acridine has formed the basis for investigating its potential to inhibit this conversion.
In preclinical studies using cultured cells infected with prions, tricyclic derivatives of acridine have been shown to inhibit the formation of PrPSc. plos.orgresearchgate.net Quinacrine (B1676205), a well-known 9-substituted acridine, was found to be a potent inhibitor in these cell-based assays. plos.org Research has highlighted that the nature of the aliphatic side chain at the 9-position of the acridine ring is a critical determinant of the anti-prion activity. plos.orgresearchgate.net For example, 9-aminoacridine, which lacks this side chain, was not effective in inhibiting PrPSc formation. plos.org In contrast, synthesized analogues of quinacrine with variations in the side chain demonstrated variable but present anti-prion potencies. plos.orgresearchgate.net Further studies using Real Time–Quaking-Induced Conversion (RT-QuIC), an alternative screening method, confirmed that acridine can inhibit seeded aggregation of prions and may also reduce already amplified aggregates. mdpi.com
Oxidative stress is implicated in the pathology of numerous diseases. The ability of compounds to scavenge free radicals and reduce oxidative damage is a key area of therapeutic research. Various acridine derivatives have been evaluated for their antioxidant potential using standard assays.
Derivatives of 9,10-dihydroacridine have demonstrated high radical-scavenging activity in the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with efficacy comparable to the standard antioxidant Trolox. nih.gov These compounds also showed iron-reducing capabilities in the FRAP (ferric reducing antioxidant power) assay. nih.govnih.gov In contrast, the oxidized counterparts, 9-phosphorylacridines, were found to be almost inactive as antioxidants. nih.govmdpi.com Studies on other classes, such as 9-(piperazin-1-yl) acridine derivatives, have also reported notable antioxidant properties when evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. colostate.edu This body of research indicates that the antioxidant capacity of acridine compounds is highly dependent on their specific structural features. nih.govnih.govresearchgate.net
The potential for acridine derivatives to act as pain-relieving agents has been explored in preclinical models. Antinociceptive activity refers to the suppression of the sensation of pain.
In one study, a 9-aminoacridine derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), was investigated for its antinociceptive efficacy in mice using the formalin and hot plate tests. researchgate.net The compound was found to be effective in both tests, which is characteristic of analgesic agents with a central mechanism of action. researchgate.net Further investigation revealed that the antinociceptive effect of this derivative is likely mediated by the opioid system, specifically involving μ1-opioid receptors.
Future Perspectives and Research Challenges for 9 Morpholinoamino Acridine
Rational Design of Next-Generation Acridine (B1665455) Derivatives with Enhanced Selectivity and Potency
The rational design of new 9-aminoacridine (B1665356) derivatives is centered on fine-tuning the molecule's structure to optimize its interaction with specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies have been pivotal in guiding these modifications. Research has shown that the nature and position of substituents on the acridine core and the 9-amino side chain are critical determinants of biological activity and selectivity.
Key strategies in the rational design of these compounds include:
Modification of the Acridine Core: Introducing various substituents onto the tricyclic acridine ring system can significantly alter the compound's electronic and steric properties, influencing its binding affinity and selectivity for target molecules. For instance, in the development of antiviral agents against SARS-CoV-2, derivatives of the related 9-aminoacridine compound quinacrine (B1676205) were found to be more active when bearing a 2-chloro substituent compared to a 3-chloro substituent. acs.org
Alteration of the 9-Amino Side Chain: The side chain at the 9-position plays a crucial role in modulating the molecule's pharmacological profile. The presence of weakly basic groups on the side chain has been shown to result in lower in vitro potency. nih.gov Conversely, SAR studies on agents designed to reverse multidrug resistance in cancer cells indicated that incorporating an N,N-diethylamine moiety could enhance growth-inhibitory activity against resistant cell lines. nih.gov
Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules that combine the 9-aminoacridine scaffold with other pharmacologically active moieties. This strategy aims to develop agents with dual mechanisms of action or improved target specificity. nih.gov For example, designing hybrids that merge the DNA-intercalating 9-anilinoacridine (B1211779) core with a DNA-methylating moiety has been reported as a potential anticancer strategy. mdpi.com
The following table summarizes the impact of various structural modifications on the biological activity of 9-aminoacridine derivatives, based on experimental findings.
| Parent Compound/Scaffold | Structural Modification | Target/Application | Observed Effect | Reference |
| 9-Anilinoacridine | Lipophilic, electron-donating groups at the 1'-position of the anilino ring | Antileishmanial | High activity against Leishmania major | researchgate.net |
| 9-Aminoacridine | Addition of a 4-carboxamide group | Anticancer | Important for anti-proliferative properties | mdpi.com |
| Quinacrine (9-aminoacridine derivative) | 2-chloro substituent on the acridine ring | Antiviral (SARS-CoV-2) | More active than 3-chloro substituted analogs | acs.org |
| 9-Aminoacridine | N,N-diethylamine moiety in the side chain | MDR Reversal (Cancer) | Higher growth-inhibitory activity against resistant K562/ADM cells | nih.gov |
| 9-Aminoacridine | Fused pyrazole (B372694) and pyrimidine (B1678525) rings to the acridine core | MDR Reversal (Cancer) | Enhanced ability to overcome multidrug resistance | researchgate.net |
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of 9-aminoacridine derivatives. This integrated approach allows for a more comprehensive understanding of their mechanism of action, binding modes, and pharmacokinetic properties before committing to laborious and expensive synthesis. biotech-asia.orgresearchgate.net
Computational methodologies play a crucial role in the initial stages of drug design. Techniques such as molecular docking are widely used to predict the binding affinity and orientation of newly designed ligands within the active site of a biological target. nih.govresearchgate.netmdpi.com For example, docking studies have been employed to identify potential 9-anilinoacridine derivatives that could effectively inhibit Topoisomerase II by predicting their Glide scores and interaction patterns with key amino acid residues. nih.govresearchgate.net Other computational tools, including Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) calculations, help in refining molecular designs by correlating chemical structures with biological activities and understanding their electronic properties. mdpi.comnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening helps to predict the drug-likeness of candidate molecules early in the design process. nih.govresearchgate.net
Experimental methodologies are then used to validate these computational predictions and provide concrete data on the compounds' efficacy. This typically involves a multi-step process:
Chemical Synthesis: The designed compounds are synthesized in the laboratory. acs.org
In Vitro Assays: The synthesized derivatives are tested for their biological activity using a variety of in vitro assays. This can include cytotoxicity assays against cancer cell lines (e.g., MTT assay), enzyme inhibition assays (e.g., topoisomerase inhibition), and antimicrobial or antiviral assays. acs.orgnih.gov
Biophysical Characterization: Techniques like fluorescence quenching and thermal denaturation are used to study the interaction of these compounds with their targets, such as DNA. nih.gov
This iterative cycle of computational prediction followed by experimental validation creates a powerful feedback loop that refines models and guides the design of next-generation compounds with improved therapeutic profiles. researchgate.net
Exploration of Novel Biological Targets and Uncharted Therapeutic Applications
While the classical target of 9-aminoacridine derivatives is DNA, recent research has unveiled a much broader range of biological targets, opening up new avenues for therapeutic applications beyond cancer. The planar, heterocyclic structure of the acridine ring allows it to interact with various biomolecules.
One of the most significant new areas is the targeting of specific enzymes. Acridine-based compounds have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases. nih.gov For instance, certain derivatives have shown inhibitory activity against Haspin and DYRK2 , two serine/threonine kinases involved in cell division. nih.gov In the realm of infectious diseases, 9-aminoacridines have been found to inhibit essential viral and parasitic enzymes. Pyronaridine, a 9-aminoacridine derivative, shows activity against the SARS-CoV-2 PLpro protease. acs.org For malaria, these compounds are being investigated as inhibitors of digestive plasmepsins in Plasmodium falciparum. acs.org
The therapeutic potential of 9-aminoacridine derivatives is also being explored for neurodegenerative and inflammatory diseases. Some analogs have been designed as inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. researchgate.net More recently, new derivatives have been synthesized as anti-inflammatory agents by targeting enzymes like phosphodiesterase-4 (PDE-4) and p38 mitogen-activated protein kinases (MAPK). bibliotekanauki.pl The unique fluorescent properties of the acridine scaffold are also being harnessed to develop probes for monitoring metabolic processes involving ATP/ADP. researchgate.net Additionally, research into their activity against parasites like Toxoplasma gondii highlights their potential to address neglected tropical diseases. nih.gov
Strategies for Overcoming Resistance Mechanisms in Pathogens and Cancer Cells
A major challenge in chemotherapy and antimicrobial treatment is the development of multidrug resistance (MDR). mdpi.com Cancer cells and pathogens can develop resistance through various mechanisms, most notably the overexpression of efflux pumps, such as P-glycoprotein (P-gp) in cancer cells, which actively expel therapeutic agents from the cell. nih.govresearchgate.net The development of 9-aminoacridine derivatives capable of overcoming these resistance mechanisms is a critical area of research.
Several innovative strategies are being pursued:
Structural Modification to Evade Efflux Pumps: One primary strategy is to design molecules that are not recognized or are poor substrates for these efflux pumps. Research has shown that fusing additional heterocyclic rings (e.g., pyrazole, pyrimidine) to the acridine core can yield compounds that overcome MDR. researchgate.netmdpi.com The hypothesis is that these structural modifications may hinder the molecule's ability to be effectively transported by pumps like P-gp or Multidrug Resistance-Associated Protein (MRP). mdpi.com The addition of specific hydrophobic substituents, such as a methoxy (B1213986) group (-OCH3), has also been found to be beneficial for overcoming resistance. mdpi.com
Inhibition of Efflux Pumps: Instead of evading the pumps, another approach is to inhibit their function directly. Certain acridine derivatives have been specifically designed as P-gp inhibitors, acting as chemosensitizers that restore the efficacy of other anticancer drugs when used in combination therapy. nih.govresearchgate.net Studies have demonstrated that some derivatives can increase the intracellular accumulation of fluorescent substrates like rhodamine 123, indicating P-gp inhibition. nih.gov This approach is also being explored in fungi, where acridone (B373769) derivatives have been shown to modulate the activity of efflux pumps like Cdr1p and Cdr2p in Candida albicans. researchgate.net
Use as Adjuvants and Combination Therapy: In bacteriology, 9-aminoacridine (9-AA) is being repurposed as an adjuvant to enhance the effectiveness of conventional antibiotics against resistant strains. For example, 9-AA has been shown to act synergistically with rifampin against multidrug-resistant Klebsiella pneumoniae. nih.gov The mechanism involves disrupting the bacterial proton motive force and interacting with bacterial DNA, which helps to overcome resistance and even reduce the frequency of new resistance emerging. nih.gov This strategy revives the utility of older antibiotics that have become ineffective due to resistance.
These multifaceted strategies highlight the versatility of the acridine scaffold in developing next-generation therapeutics that can effectively combat resistance in both cancer and infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-(morpholinoamino)acridine derivatives, and how do reaction conditions influence product purity?
- Methodology : The synthesis typically involves functionalizing the acridine core at position 8. Key routes include:
- Nucleophilic substitution : Reacting 9-chloroacridine with morpholinoamine under anhydrous conditions (e.g., in toluene or DMF) at 80–100°C for 12–24 hours .
- Radical-mediated cyclization : Using BuSnH and AIBN to generate intermediates for fused acridine systems (e.g., 50% yield reported for penta-cyclic derivatives) .
- Buchwald-Hartwig coupling : Pd-catalyzed amination to introduce morpholino groups, requiring careful control of ligand and base (e.g., Xantphos, CsCO) .
- Critical Parameters : Solvent polarity, temperature, and stoichiometry of the amine reagent significantly impact side-product formation (e.g., over-alkylation or dehalogenation).
Q. Which spectroscopic techniques are most effective for characterizing 9-(morpholinoamino)acridine, and what key spectral signatures should researchers prioritize?
- Techniques :
- H/C NMR : Look for deshielded aromatic protons (δ 8.5–9.0 ppm for acridine core) and morpholino methylene signals (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Confirm N–H stretching (3200–3400 cm) and C–N vibrations (1250–1350 cm) from the morpholino group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What are the common functionalization strategies for modifying the morpholinoamino group to enhance solubility or bioactivity?
- Approaches :
- Acylation : React with activated esters (e.g., NHS esters) to introduce polar groups .
- Quaternization : Treat with methyl iodide to form water-soluble quaternary ammonium salts .
- Coordination complexes : Use transition metals (e.g., Ru or Pt) to create supramolecular structures for antitumor studies .
Advanced Research Questions
Q. How can researchers address low yields in radical-mediated cyclization reactions during acridine scaffold formation?
- Optimization Strategies :
- Slow reagent addition : Dropwise addition of BuSnH/AIBN over 1 hour to minimize side reactions .
- Solvent selection : Use high-boiling solvents (e.g., xylene) to maintain reflux stability.
- Post-reaction purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate target compounds .
Q. What strategies resolve contradictions in reported biological activities of morpholinoamino-acridine derivatives across different cell lines?
- Analytical Framework :
- Dose-response profiling : Compare IC values in multiple cell models (e.g., NIH/3T3 vs. HeLa) to assess selectivity .
- Mechanistic studies : Use fluorescence polarization to evaluate DNA intercalation efficiency, which correlates with cytotoxicity .
- Metabolic stability assays : Test liver microsome stability to identify rapid degradation in certain cell lines .
Q. How can computational modeling predict the reactivity of 9-(morpholinoamino)acridine in nucleophilic or electrophilic environments?
- Methods :
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., position 9 vs. 4) .
- Molecular docking : Simulate interactions with biological targets (e.g., topoisomerase II) to guide structural modifications .
Q. What experimental designs mitigate interference from acridine autofluorescence in chemiluminescence-based assays?
- Solutions :
- Wavelength optimization : Use filters to isolate emission peaks (e.g., 430 nm for acridine vs. 530 nm for luciferin) .
- Quenching agents : Add NaN (1–5 mM) to suppress singlet oxygen generation without affecting analyte detection .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
